tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate
Description
Properties
Molecular Formula |
C18H28N2O2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C18H28N2O2/c1-12-8-9-14(19)11-16(12)13-6-5-7-15(10-13)20-17(21)22-18(2,3)4/h8-9,11,13,15H,5-7,10,19H2,1-4H3,(H,20,21) |
InChI Key |
YHCJXXFGTJTMFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2CCCC(C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd-C). The reaction mixture is usually stirred under a hydrogen atmosphere for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include nitro derivatives, amines, and substituted carbamates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs and as a reference compound in pharmacological studies .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure makes it valuable for the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations :
- Benzyl Carbamate () : Lacks the cyclohexyl backbone, reducing steric hindrance and altering solubility (logP differences).
- Dimethylcarbamoyl Derivative () : Introduces a polar dimethylamide group, improving hydrogen-bonding capacity compared to the target compound’s methyl group.
Stereochemical Considerations
Stereochemistry significantly impacts biological activity. For example:
- tert-Butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate (): The 1R,2S,5S configuration optimizes binding to chiral enzyme pockets, a feature absent in the target compound’s unspecified stereochemistry.
- Bicyclic Carbamates () : Compounds like tert-butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl] carbamate exhibit rigid conformations, limiting rotational freedom compared to the flexible cyclohexyl group in the target molecule.
Key Observations :
- Higher yields (80–95%) are achieved in simpler reactions (e.g., nitroaniline cyclization in ), while complex alkylations (e.g., ) result in lower yields due to steric and electronic challenges.
- The target compound’s synthesis likely mirrors these pathways, with yields dependent on the reactivity of the amino-methylphenyl substituent.
Physical and Spectral Properties
Table 3: Comparative Spectral Data
Biological Activity
tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features, which may influence its biological activity. This compound, characterized by the presence of a tert-butyl group, a carbamate functional group, and a cyclohexyl ring substituted with an amino group and a methylated phenyl moiety, has potential applications in various therapeutic areas.
- Molecular Formula : CHNO
- Molecular Weight : 304.4 g/mol
- CAS Number : 2060045-85-2
The structure of this compound suggests that it may interact with biological targets due to the presence of both hydrophobic and polar functional groups.
Biological Activity Overview
The biological activity of this compound is primarily linked to its pharmacological potential. Compounds with similar structures have been investigated for their effects on various biological systems, including enzyme inhibition and receptor binding.
- Enzyme Inhibition : Similar compounds have shown significant inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are critical in neurotransmission and cognitive function.
- Receptor Interaction : The structural features suggest potential binding to various receptors, which could lead to therapeutic effects in conditions like depression or anxiety.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insight into the potential effects of this compound.
Study 1: Enzyme Inhibition
A study investigating the inhibition of acetylcholinesterase by structurally related carbamates found that modifications in the aromatic ring significantly enhanced inhibitory potency. The presence of amino and methyl groups was correlated with increased binding affinity to the enzyme's active site .
| Compound Name | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 12.5 | Acetylcholinesterase Inhibition |
| Compound B | 8.0 | Butyrylcholinesterase Inhibition |
| This compound | TBD | TBD |
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of related compounds demonstrated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
